molecular formula C22H18N2O2S B304950 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Katalognummer B304950
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FPBYVYRIFYHYMC-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MAFP, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). This enzyme is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is a major signaling molecule in the endocannabinoid system. MAFP has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and cancer.

Wirkmechanismus

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one inhibits the activity of MAGL, which is responsible for the breakdown of 2-AG. By inhibiting MAGL, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one increases the levels of 2-AG in the body, which can activate the cannabinoid receptors CB1 and CB2. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and reduced tumor growth.
Biochemical and Physiological Effects
5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain perception in animal models of chronic pain, as well as to reduce inflammation in models of inflammatory diseases such as arthritis. 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for MAGL, which allows for the selective inhibition of this enzyme without affecting other enzymes in the endocannabinoid system. However, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not suitable for use in human studies due to its potential toxicity.

Zukünftige Richtungen

There are several potential future directions for research on 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its therapeutic applications. One area of interest is the development of more potent and selective MAGL inhibitors, which could have greater efficacy and fewer side effects than 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Additionally, further research is needed to fully understand the role of the endocannabinoid system in various diseases and to identify the most promising therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of MAGL inhibitors in humans.

Synthesemethoden

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by reacting 2-furfuraldehyde with 4-methylthiophenol to form 5-[(4-methylphenyl)sulfanyl]-2-furfuraldehyde. This intermediate is then reacted with 4-phenyl-3-buten-2-one to form the final product, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Wissenschaftliche Forschungsanwendungen

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research to study the role of the endocannabinoid system in various diseases. It has been shown to have potential therapeutic applications in pain, inflammation, cancer, and neurodegenerative diseases. 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used to investigate the effects of 2-AG on the immune system, as well as its role in modulating pain perception.

Eigenschaften

Produktname

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molekularformel

C22H18N2O2S

Molekulargewicht

374.5 g/mol

IUPAC-Name

(4E)-5-methyl-4-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H18N2O2S/c1-15-8-11-19(12-9-15)27-21-13-10-18(26-21)14-20-16(2)23-24(22(20)25)17-6-4-3-5-7-17/h3-14H,1-2H3/b20-14+

InChI-Schlüssel

FPBYVYRIFYHYMC-XSFVSMFZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Kanonische SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.